(N-Hydroxycarbamimidoyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-Hydroxycarbamimidoyl)-acetic acid is a chemical compound with a unique structure that includes both a hydroxycarbamimidoyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Hydroxycarbamimidoyl)-acetic acid typically involves the reaction of hydroxylamine with an appropriate acetic acid derivative. One common method is the reaction of hydroxylamine hydrochloride with ethyl acetate under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the hydroxycarbamimidoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(N-Hydroxycarbamimidoyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(N-Hydroxycarbamimidoyl)-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (N-Hydroxycarbamimidoyl)-acetic acid involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A related compound with similar reactivity but lacking the acetic acid moiety.
Acetohydroxamic acid: Another similar compound with a hydroxamic acid group instead of the hydroxycarbamimidoyl group.
Uniqueness
(N-Hydroxycarbamimidoyl)-acetic acid is unique due to its combination of a hydroxycarbamimidoyl group and an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
Molecular Formula |
C3H6N2O3 |
---|---|
Molecular Weight |
118.09 g/mol |
IUPAC Name |
(3E)-3-amino-3-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7) |
InChI Key |
UDQWXDVKWGIDIR-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N\O)/N)C(=O)O |
Canonical SMILES |
C(C(=NO)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.